molecular formula C7H3ClFIN2 B1455248 4-Chloro-5-fluoro-3-iodo-1H-indazole CAS No. 1082040-26-3

4-Chloro-5-fluoro-3-iodo-1H-indazole

Cat. No. B1455248
M. Wt: 296.47 g/mol
InChI Key: XRUVZMCDRPUIQW-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-3-iodo-1H-indazole is an organic compound that belongs to the indazole family. It has the molecular formula C7H3ClFIN2 .


Synthesis Analysis

Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions . A practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-fluoro-3-iodo-1H-indazole consists of a five-membered ring containing two nitrogen atoms, one of which bears a hydrogen atom . The ring is substituted with chlorine, fluorine, and iodine atoms .


Chemical Reactions Analysis

The synthesis of indazoles involves various chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . The cyclization process is greatly affected by the hydrogen bond .


Physical And Chemical Properties Analysis

4-Chloro-5-fluoro-3-iodo-1H-indazole has a molecular weight of 296.47 g/mol. The boiling point is 391.471°C at 760 mmHg .

Scientific Research Applications

1. Synthesis and Characterization

  • Synthesis and Analysis of Derivatives : Research has focused on synthesizing and characterizing derivatives of 1,2,4-triazoles, including chloro and fluoro derivatives, highlighting the importance of 4-Chloro-5-fluoro-3-iodo-1H-indazole in such studies (Shukla et al., 2014).

2. Organic Chemistry and Material Science

  • Experimental and Theoretical Investigations : Studies on the reaction of NH-indazoles with fluoro-nitrobenzene, exploring the formation of new compounds, demonstrate the compound's relevance in chemical reactions and material science (Alkorta et al., 2013).
  • Novel Material Synthesis : The compound is used in creating new materials, like biheteroaryl fluorophores, for potential applications in organic functional materials (Cheng et al., 2016).

3. Biological Applications

  • Antimicrobial and Antitumour Activities : Research includes the synthesis of indazole derivatives with potential biological activities, such as antimicrobial and antitumour effects (Hao et al., 2017).

4. Corrosion Inhibition

  • Inhibitors in Corrosion Science : The compound's derivatives have been studied as inhibitors for corrosion of metals in acidic media, highlighting its potential industrial applications (Li et al., 2007).

5. Herbicide Development

  • Herbicidal Activity : It's also been used in the development of new herbicides, demonstrating its utility in agricultural sciences (Hwang et al., 2005).

Safety And Hazards

The safety information for 4-Chloro-5-fluoro-3-iodo-1H-indazole indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-5-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIN2/c8-6-3(9)1-2-4-5(6)7(10)12-11-4/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUVZMCDRPUIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoro-3-iodo-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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